(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
Beschreibung
This compound is a hydrobromide salt of a thiazole-derived imine featuring a morpholino substituent at the 3-position of the thiazole ring and a phenyl group at the 4-position. The aniline moiety is substituted with 3,4-dimethyl groups, contributing to its steric and electronic profile.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(14-17(16)2)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRWCNXXFXCFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide involves a multi-step synthesis process. Typically, the synthesis begins with the formation of the thiazole ring, which is achieved through the condensation of appropriate ketones and thioamides under controlled conditions. This is followed by the introduction of the morpholino group via nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis using similar principles. The process often includes automated sequential synthesis reactors to ensure high yield and purity. Key conditions include maintaining optimal temperature, pressure, and pH levels to control reaction kinetics and product formation.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide undergoes various types of chemical reactions including:
Oxidation: : Converts specific functional groups to higher oxidation states.
Reduction: : Involves the gain of electrons by certain functional groups.
Substitution: : Replaces atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated solvents and catalysts like Lewis acids.
Major Products Formed
The products formed depend on the reaction type. For instance:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Yields the corresponding reduced amines or alcohols.
Substitution: : Results in various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a reagent in organic synthesis to develop new reactions and study reaction mechanisms.
Biology
Employed in the development of enzyme inhibitors or probes for studying biological pathways.
Medicine
Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
Applied in the production of advanced materials, coatings, and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism by which (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Modulation of biochemical pathways like signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Physicochemical Properties
- Thermal Stability: Morpholino-containing derivatives (e.g., ) may exhibit higher thermal stability due to the rigid morpholine ring, contrasting with simpler thiazoles like Cymiazole (melting point: 44°C) .
Biologische Aktivität
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, an aniline moiety, and a morpholine group. The synthesis typically involves multiple steps requiring precise control over reaction conditions to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for characterization.
Antifungal Activity
Research indicates that compounds related to thiazole, including derivatives of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, exhibit significant antifungal properties. For example, a study on related thiazole derivatives demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.23 |
| 2e | Candida parapsilosis | 1.23 |
The mechanism by which these compounds exert their antifungal effects may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through interaction with the CYP51 enzyme, similar to the action of azole antifungals .
Cytotoxicity Studies
Cytotoxicity assessments conducted on NIH/3T3 cell lines revealed that the synthesized derivatives exhibited low toxicity at effective concentrations. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM respectively, indicating a favorable therapeutic index .
Table 2: Cytotoxicity Analysis
| Compound | IC50 (μM) | Reference Compound |
|---|---|---|
| 2d | 148.26 | Doxorubicin (>1000) |
| 2e | 187.66 | Doxorubicin (>1000) |
Study on Thiazole Derivatives
A comprehensive investigation into thiazole derivatives highlighted their broad spectrum of biological activities, including antibacterial and antifungal effects. The study emphasized the structural modifications that enhance biological efficacy and reduce toxicity .
In Silico Studies
Molecular docking studies have shown that the synthesized compounds effectively bind to the active site of CYP51, demonstrating potential as new antifungal agents. These studies provide insights into the structure-activity relationship (SAR), indicating that electron-withdrawing groups enhance activity against fungal pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide?
- Methodology :
- Reaction Setup : Use a reflux system with ethanol as the solvent and glacial acetic acid as a catalyst. For example, dissolve 0.001 mol of the precursor (e.g., substituted benzaldehyde derivatives) in absolute ethanol, add 5 drops of glacial acetic acid, and reflux for 4–6 hours .
- Purification : Post-reflux, reduce pressure to evaporate the solvent, followed by filtration and recrystallization using ethanol or dichloromethane to isolate the hydrobromide salt .
- Validation : Confirm yield and purity via melting point analysis and HPLC (>95% purity).
Q. How can structural characterization of this compound be systematically performed?
- Methodology :
- Spectroscopy :
- IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the thiazole ring, N-H stretches for the morpholine group) .
- NMR : Use ¹H/¹³C NMR to assign protons and carbons (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.5–3.8 ppm) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, Br percentages to confirm stoichiometry .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- In vitro testing : Use MTT assays for cytotoxicity (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme inhibition : Screen against kinases or proteases (e.g., EGFR kinase) using fluorescence-based assays with positive controls (e.g., erlotinib) .
Advanced Research Questions
Q. How can contradictory biological activity data between analogs be resolved?
- Methodology :
- Structural comparison : Analyze substituent effects (e.g., electron-withdrawing vs. electron-donating groups on the phenyl ring) using analogs from related studies .
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature) and validate via dose-response curves and statistical analysis (p < 0.05) .
- Mechanistic studies : Use Western blotting or SPR to confirm target engagement if activity discrepancies persist .
Q. What computational strategies predict the compound’s binding mode and electronic properties?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular docking : Dock into protein active sites (e.g., EGFR kinase, PDB: 1M17) using AutoDock Vina, with binding affinity validation via MM-PBSA .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., morpholine to piperazine, bromine to fluorine) using methods in and .
- Data correlation : Plot IC₅₀ values against Hammett constants (σ) or LogP values to identify key physicochemical drivers .
- 3D-QSAR : Build CoMFA or CoMSIA models using steric/electrostatic fields from aligned analogs .
Q. What strategies improve solubility and bioavailability of the hydrobromide salt?
- Methodology :
- Salt screening : Compare solubility in aqueous buffers (pH 1–7.4) against other salts (e.g., hydrochloride) .
- Co-solvents : Test PEG-400 or cyclodextrin complexes via phase-solubility diagrams .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the morpholine or aniline moieties .
Q. How is compound stability assessed under varying storage and experimental conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
